
Hexadecyl(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with a long alkyl chain and three phenyl groups. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst and in the preparation of other organophosphorus compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
PPh3+C16H33Cl→[C16H33PPh3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Hexadecyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Reduction: Hexadecyl(triphenyl)phosphine.
Wissenschaftliche Forschungsanwendungen
Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.
Wirkmechanismus
The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexadecyl(trimethyl)ammonium chloride: Another phase transfer catalyst with a similar structure but different functional groups.
Tetraphenylphosphonium chloride: A related compound with four phenyl groups instead of three.
Uniqueness
Hexadecyl(triphenyl)phosphanium chloride is unique due to its combination of a long alkyl chain and a triphenylphosphine moiety. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and in applications requiring membrane permeability.
Eigenschaften
CAS-Nummer |
96919-89-0 |
|---|---|
Molekularformel |
C34H48ClP |
Molekulargewicht |
523.2 g/mol |
IUPAC-Name |
hexadecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFDYBGGIJZPLFK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


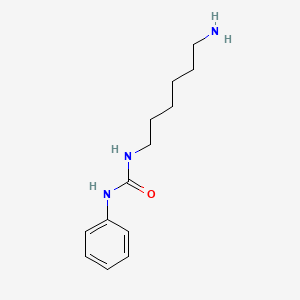
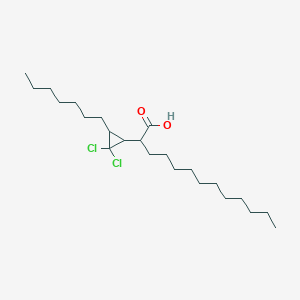

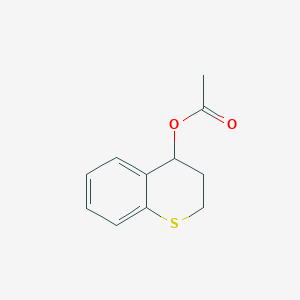
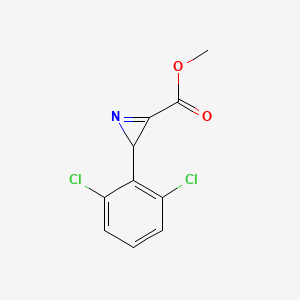
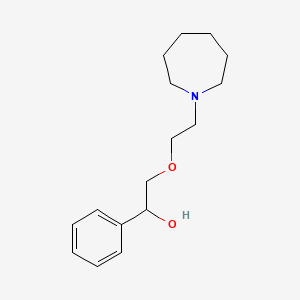
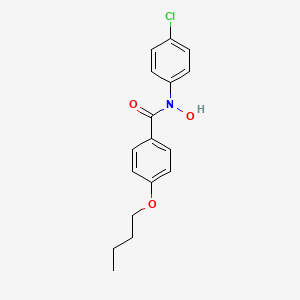


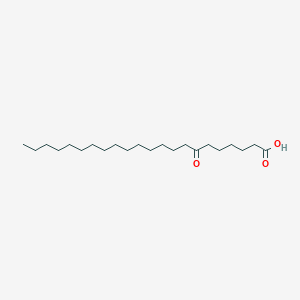
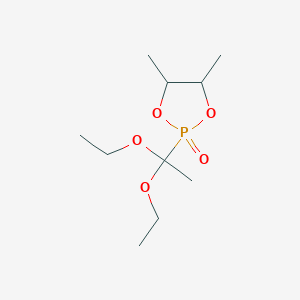
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)

![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
